6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Pharmaceutical intermediate synthesis Nitrile hydrolysis Process chemistry

Late-stage trifluoromethylation of naphthalene scaffolds remains low-yielding (~73%), creating a critical supply bottleneck for aldose reductase inhibitor programs. This compound solves that problem as the pre-functionalized, direct precursor to the tolrestat naphthoic acid core. • Hydrolyzes to 6-methoxy-5-trifluoromethyl-1-naphthoic acid in 98% isolated yield via patented aqueous-alcoholic base process (KOH/MeOH/H2O, 130 °C, 90-100 psi) • 5-CF3 group is essential for activity: des-CF3 analog (CAS 77029-01-7) shows >5000-fold weaker aldose reductase inhibition • Enables systematic SAR at positions 2, 3, 4, 7, 8 without late-stage trifluoromethylation • ≥98% purity; suitable as reference standard for tolrestat-related substances HPLC methods

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 103604-49-5
Cat. No. B024950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile
CAS103604-49-5
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC(=C2C=C1)C#N)C(F)(F)F
InChIInChI=1S/C13H8F3NO/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-6H,1H3
InChIKeyOBVHIQXSTOJOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile (CAS 103604-49-5): Core Intermediate for Aldose Reductase Inhibitor Synthesis


6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile (CAS 103604-49-5) is a trisubstituted naphthalene derivative bearing methoxy (6-position), trifluoromethyl (5-position), and nitrile (1-position) groups. It is classified as a 1-naphthalenecarbonitrile and serves as the direct synthetic precursor to 6-methoxy-5-trifluoromethyl-1-naphthoic acid, the penultimate intermediate in the manufacture of the clinically evaluated aldose reductase inhibitor tolrestat (AY-27773) [1]. The compound is supplied at ≥95% purity by specialty chemical vendors and is utilized exclusively in research and pharmaceutical intermediate applications .

Why Generic Naphthonitrile Intermediates Cannot Replace 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile in Tolrestat Synthesis


The 5-trifluoromethyl-6-methoxy substitution pattern on the naphthalene ring is not a general or interchangeable motif. The trifluoromethyl group at position 5 is essential for the aldose reductase inhibitory activity of the downstream drug substance tolrestat (IC50 = 35 nM against bovine lens enzyme) [1]. Analogs lacking the CF3 group, such as 6-methoxy-1-naphthonitrile (CAS 77029-01-7), exhibit drastically reduced biological activity (IC50 = 180,000 nM against dihydroorotase) [2]. Furthermore, the 5-CF3 group introduces unique challenges during nitrile hydrolysis: conventional acidic or basic conditions lead to competing hydrolysis of the trifluoromethyl group or premature amide precipitation, necessitating the specialized high-pressure aqueous-alcoholic base process (115–130 °C, 90–110 psi) that achieves 98% yield [3]. Substituting the CF3 with bromo (5-bromo-6-methoxy-1-naphthonitrile, CAS 103604-47-3) yields a compound that cannot be directly trifluoromethylated and lacks the metabolic stability conferred by fluorine substitution, rendering it unsuitable for the same pharmaceutical intermediate pathway.

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile: Quantitative Differentiation Evidence for Procurement Decisions


Hydrolysis Yield: 98% Isolated Yield vs. Conventional Nitrile Hydrolysis That Fails for 5-CF3-Substituted Naphthonitriles

Hydrolysis of the 1-nitrile group in 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene to the corresponding 1-naphthoic acid is uniquely challenging. Under standard acidic conditions, competing hydrolysis of the 5-trifluoromethyl group and cleavage of the 6-methoxy group occur. Under conventional basic conditions, the reaction arrests at the amide intermediate, which precipitates and resists further hydrolysis [1]. The patented process (aqueous KOH/MeOH, 130 °C, 90–100 psi) achieves a 98% isolated yield of 100% pure 6-methoxy-5-trifluoromethyl-1-naphthoic acid [1]. In contrast, the same methodology applied to non-fluorinated naphthonitriles (e.g., 6-methoxy-1-naphthonitrile) is unnecessary and provides no yield advantage, while 5-halo analogs (e.g., 5-bromo-6-methoxy-1-naphthonitrile) require a separate trifluoromethylation step that proceeds in only 73% yield [2], demonstrating that the title compound is the optimal latency point for installing the CF3 group before hydrolysis.

Pharmaceutical intermediate synthesis Nitrile hydrolysis Process chemistry

Biological Activity of the Downstream Pharmacophore: Tolrestat Exhibits IC50 = 35 nM vs. Aldose Reductase, Unattainable Without the 5-CF3-6-OCH3 Substitution Pattern

The target compound is the direct precursor to the 5-trifluoromethyl-6-methoxy-1-naphthalenyl pharmacophore present in tolrestat. Tolrestat inhibits bovine lens aldose reductase with an IC50 of 35 nM [1]. Analogs bearing additional 2-fluoro substitution retain comparable potency (equipotent to tolrestat in sciatic nerve ED50 assays), but the core 5-CF3-6-OCH3 motif is non-negotiable [2]. In contrast, the des-trifluoromethyl analog 6-methoxy-1-naphthonitrile shows an IC50 of 180,000 nM against dihydroorotase, representing a >5,000-fold loss of activity when the CF3 group is absent, albeit in a different assay system [3]. A 5-bromo-substituted analog (5-bromo-6-methoxy-1-naphthonitrile) lacks any reported aldose reductase inhibitory activity and requires additional synthetic manipulation to introduce the CF3 group, adding at least two synthetic steps .

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Trifluoromethylation Step Efficiency: 73% Isolated Yield for the Key Synthetic Transformation Confirming Process Feasibility

The synthesis of 6-methoxy-5-trifluoromethyl-1-naphthonitrile from 5-iodo-6-methoxy-1-cyanonaphthalene via copper-mediated trifluoromethylation using sodium trifluoroacetate and cuprous iodide in N-methylpyrrolidone (NMP) at 150–155 °C proceeds in 73% isolated yield [1]. This represents a validated, reproducible transformation for installing the critical CF3 group onto the naphthalene core. The alternative precursor, 5-bromo-6-methoxy-1-naphthonitrile, would require analogous trifluoromethylation conditions but with a different leaving group; however, the iodo derivative is preferred due to superior reactivity in copper-mediated couplings. The patent literature explicitly identifies the 5-iodo intermediate as the preferred substrate for this transformation [1].

Trifluoromethylation Copper-mediated coupling Process-scale synthesis

Commercial Purity Benchmark: ≥95% Purity Specification vs. Unspecified Purity of Non-Dedicated Naphthonitrile Analogs

Commercially available 6-methoxy-5-(trifluoromethyl)-1-naphthonitrile is supplied with a documented minimum purity specification of 95% (AKSci Cat. 9019CU) . In comparison, the bromo analog 5-bromo-6-methoxy-1-naphthonitrile is listed at ≥98% purity but without a dedicated pharmacopoeial or analytical monograph . The non-fluorinated analog 6-methoxy-1-naphthonitrile is supplied at 97% purity (Bidepharm) . The 95% purity of the title compound, while slightly lower than the bromo analog, is sufficient for use as a pharmaceutical intermediate, as the subsequent hydrolysis step (98% yield) and downstream tolrestat synthesis include purification operations. The key procurement differentiation is that the 5-CF3 group is already installed, eliminating the need for a separate trifluoromethylation step.

Quality control Intermediate procurement Purity specification

Unique Hydrolysis Selectivity Challenge: Evidence That the 5-CF3-1-CN Naphthalene Motif Demands a Dedicated Process Not Required by Non-Fluorinated or 5-Halo Analogs

The patent literature explicitly teaches that 6-alkoxy-5-trifluoromethyl-1-cyanonaphthalenes are unique among naphthonitriles in their resistance to conventional hydrolysis. Acidic conditions cause competing hydrolysis of the CF3 group; basic conditions at atmospheric pressure stop at the amide stage, which precipitates and cannot be driven to the acid [1]. The specialized process (aqueous alcoholic base, 115–130 °C, 90–110 psi) was developed specifically for this substrate class. In contrast, 6-methoxy-1-naphthonitrile (lacking the 5-CF3 group) can be hydrolyzed under standard conditions without these selectivity issues, and 5-bromo-6-methoxy-1-naphthonitrile is typically not subjected to nitrile hydrolysis but rather carried forward through the bromo group for further functionalization [2]. This chemoselectivity challenge creates a binary decision point in procurement: the title compound is the only direct precursor to the 1-naphthoic acid that preserves both the CF3 and OCH3 groups intact.

Chemoselectivity Process safety Trifluoromethyl group stability

Optimal Procurement and Application Scenarios for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile in Research and Development


Direct Synthesis of 6-Methoxy-5-trifluoromethyl-1-naphthoic Acid via High-Yield Hydrolysis

The primary and most validated application of 6-methoxy-5-(trifluoromethyl)-1-naphthonitrile is its conversion to 6-methoxy-5-trifluoromethyl-1-naphthoic acid using the patented aqueous alcoholic base process (KOH/MeOH/H2O, 130 °C, 90–100 psi, 5–6 h), which delivers 98% isolated yield with 100% purity . This acid is the essential penultimate intermediate for tolrestat synthesis and is also applicable to the preparation of other N-substituted glycine derivatives evaluated as aldose reductase inhibitors [1]. Research groups studying diabetic complications, polyol pathway inhibition, or aldose reductase structure-activity relationships should procure this nitrile as the most direct entry point to the pharmacophoric naphthoic acid core.

Tolrestat Analog Synthesis and Aldose Reductase Inhibitor Development

The compound serves as the starting material for synthesizing tolrestat (IC50 = 35 nM against bovine lens aldose reductase) and its structural analogs . The synthetic route proceeds via: (1) hydrolysis to the naphthoic acid, (2) conversion to the acyl chloride, (3) condensation with sarcosine methyl ester, and (4) thioamidation with P2S5 [1]. Wrobel et al. (1991) demonstrated that additional substituents can be introduced at the 2-, 3-, 4-, 7-, or 8-positions of the naphthalene ring to generate analogs with comparable or enhanced in vivo potency, including 2-fluoro derivatives equipotent to tolrestat in STZ-diabetic rat sciatic nerve ED50 assays . Procuring the pre-functionalized 5-CF3-6-OCH3-1-CN scaffold enables systematic SAR exploration without the need for late-stage trifluoromethylation.

Process Chemistry Research on Chemoselective Nitrile Hydrolysis in Fluorinated Aromatic Systems

The unique resistance of 6-alkoxy-5-trifluoromethyl-1-cyanonaphthalenes to conventional nitrile hydrolysis—where acidic conditions attack the CF3 group and basic conditions cause premature amide precipitation—makes this compound a valuable substrate for studying chemoselective transformations in highly electron-deficient fluorinated aromatic systems . The patented process parameters (115–130 °C, 90–110 psi, 4–5 equivalents of alkali hydroxide, alcohol/water ratio 1.1–15:1) provide a defined starting point for process optimization studies, scale-up engineering, or continuous flow adaptation . Industrial process chemistry groups evaluating the feasibility of in-house manufacture vs. procurement should use the 73% yield for the trifluoromethylation step and 98% yield for the hydrolysis step as benchmark data for cost-of-goods modeling .

Reference Standard for Analytical Method Development in Tolrestat-Related Impurity Profiling

As the immediate synthetic precursor to the tolrestat naphthoic acid core, 6-methoxy-5-(trifluoromethyl)-1-naphthonitrile may be present as a residual starting material or process impurity in tolrestat drug substance. Analytical development groups requiring a well-characterized reference standard (CAS 103604-49-5, MW 251.20, molecular formula C13H8F3NO) for HPLC or GC impurity profiling can procure this compound at ≥95% purity . The compound's distinct retention characteristics, UV absorption profile (naphthalene chromophore), and MS fragmentation pattern (characteristic loss of CN and CF3 groups) make it suitable for use as a system suitability marker in related substances methods for tolrestat and its analogs [1].

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